molecular formula C24H22ClNS B2435099 3-((4-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole CAS No. 681279-97-0

3-((4-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole

Cat. No. B2435099
CAS RN: 681279-97-0
M. Wt: 391.96
InChI Key: NOHGGGLSLDFSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole, also known as CTIM, is a potent and selective antagonist of the μ-opioid receptor. It was first synthesized in 2001 by researchers at the University of California, San Francisco, and has since been used extensively in scientific research to study the opioid system.

Scientific Research Applications

Substituted Thiopyrano[2,3,4-c,d]indoles as Potent Inhibitors

Substituted thiopyrano[2,3,4-c,d]indoles, structurally similar to the compound , have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes from arachidonic acid, which are mediators in various inflammatory and allergic responses. The study by Hutchinson et al. (1993) showcased the synthesis and biological evaluation of these inhibitors, highlighting their potential in the development of anti-inflammatory and asthma therapeutics (Hutchinson et al., 1993).

Oligomerization of Indole Derivatives in Aqueous Acid

Research by Grose and Bjeldanes (1992) on indole-3-carbinol (I3C) and its oligomerization in acidic conditions reveals insights into the chemical behavior of indole derivatives in environments mimicking human gastric juice. This study is pertinent to understanding the metabolic pathways and potential biological activities of indole compounds, including their anticarcinogenic properties (Grose & Bjeldanes, 1992).

Palladium-Catalyzed Synthesis and Functionalization of Indoles

The review by Cacchi and Fabrizi (2005) covers the extensive methodologies for the synthesis and functionalization of indoles, including palladium-catalyzed reactions. This comprehensive overview provides valuable insights into the chemical versatility of indoles for synthesizing biologically active molecules and pharmaceuticals (Cacchi & Fabrizi, 2005).

Hirshfeld Surface Analysis and DFT Calculations

A study on 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide by Geetha et al. (2019) employs Hirshfeld surface analysis and DFT calculations to understand the molecular structure and interactions. This research demonstrates the importance of computational methods in elucidating the structural and electronic properties of indole derivatives, which are crucial for designing molecules with desired biological activities (Geetha et al., 2019).

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNS/c1-17-7-8-18(2)20(13-17)14-26-15-24(22-5-3-4-6-23(22)26)27-16-19-9-11-21(25)12-10-19/h3-13,15H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHGGGLSLDFSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole

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